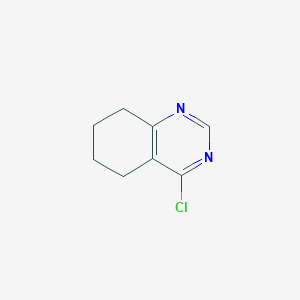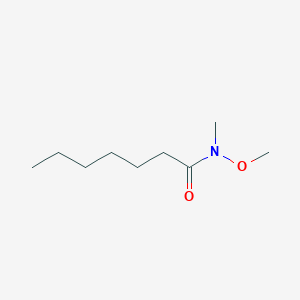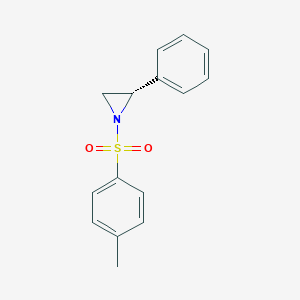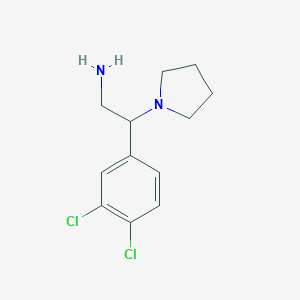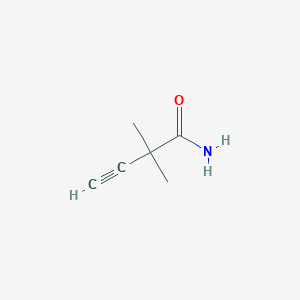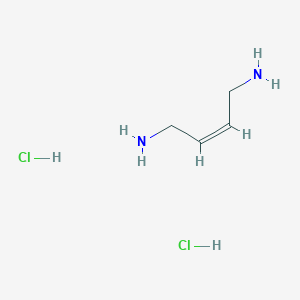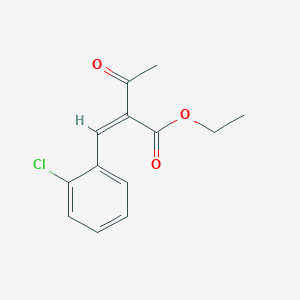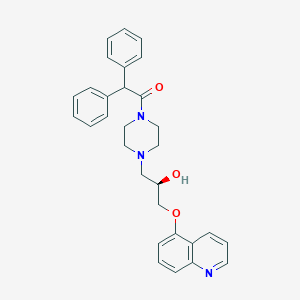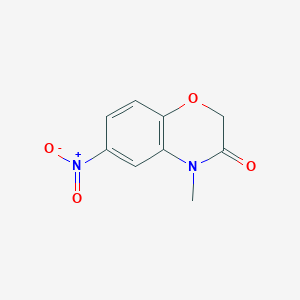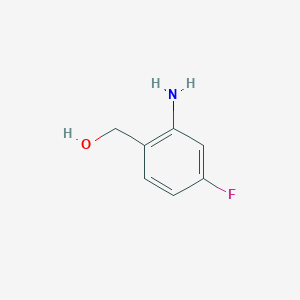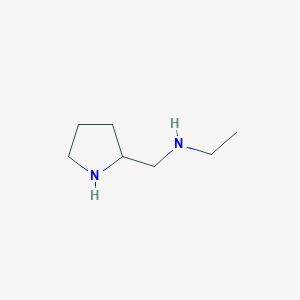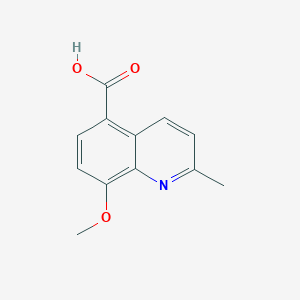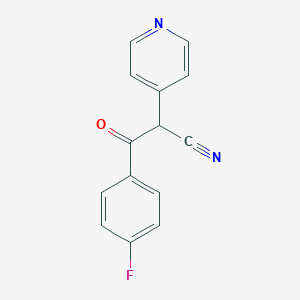
3-(4-氟苯基)-3-氧代-2-(4-吡啶基)丙腈
描述
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a pyridinyl group, and a nitrile group
科学研究应用
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. This results in the formation of 4-fluorophenylacetonitrile.
Pyridinyl Group Introduction: The intermediate is then subjected to a reaction with 4-pyridinecarboxaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Methylphenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Bromophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Uniqueness
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
属性
IUPAC Name |
3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJQEOIICYYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
